

# Application Notes and Protocols: AHR Antagonist 5

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## Compound of Interest

Compound Name: AHR antagonist 5

Cat. No.: B10830071

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These application notes provide detailed information on the solubility and preparation of **AHR antagonist 5** for research purposes. The intended audience includes researchers, scientists, and professionals in drug development.

## Core Data Summary

**AHR antagonist 5**, a potent and orally active aryl hydrocarbon receptor (AHR) antagonist, demonstrates significant potential in research, particularly in immunology and oncology.[1][2][3] The compound is identified by CAS number 2247953-39-3.[4][5] It is available in various forms, including the free base, trihydrochloride, and hemimaleate salts.

## Physicochemical and Biological Properties

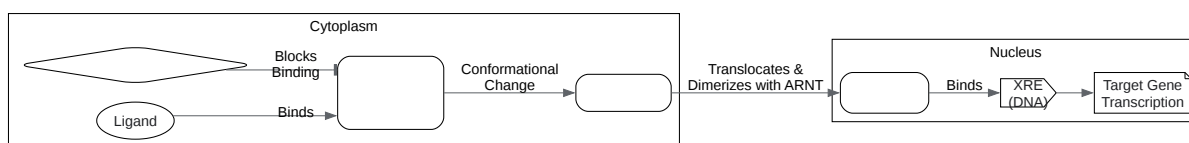
Property	Value	Source(s)
CAS Number	2247953-39-3	
Molecular Formula	C <sub>25</sub> H <sub>27</sub> Cl <sub>3</sub> FN <sub>7</sub>	
Molecular Weight	550.89 g/mol	
IC <sub>50</sub>	< 0.5 µM	
Appearance	Yellow to orange solid powder	

## Solubility Data

Solvent/System	Concentration	Notes	Source(s)
In vivo formulation (DMSO, PEG300, Tween-80, Saline)	≥ 2.5 mg/mL (4.54 mM)	Clear solution	
DMSO	10 mM	-	

## Signaling Pathway

The aryl hydrocarbon receptor (AHR) is a ligand-activated transcription factor. In its inactive state, it resides in the cytoplasm. Upon ligand binding, the AHR translocates to the nucleus, dimerizes with ARNT, and binds to xenobiotic response elements (XREs) on DNA, leading to the transcription of target genes. **AHR antagonist 5** blocks this pathway.



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AHR Signaling Pathway and Inhibition by Antagonist 5.

## Experimental Protocols

### Preparation of Stock Solutions

It is recommended to prepare fresh solutions for experiments. Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months. To enhance solubility, warming the solution to 37°C and using an ultrasonic bath may be beneficial.

10 mM DMSO Stock Solution:

Reagent	Amount for 1 mL	Amount for 5 mL	Amount for 10 mL
AHR antagonist 5 (MW: 550.89)	5.51 mg	27.55 mg	55.1 mg
DMSO	1 mL	5 mL	10 mL

Protocol:

- Weigh the required amount of **AHR antagonist 5** powder.
- Add the corresponding volume of DMSO.
- Vortex or sonicate until the powder is completely dissolved.
- Store in aliquots at -20°C or -80°C.

## Preparation of In Vivo Formulation ( $\geq 2.5$ mg/mL)

This protocol yields a clear solution suitable for in vivo experiments.

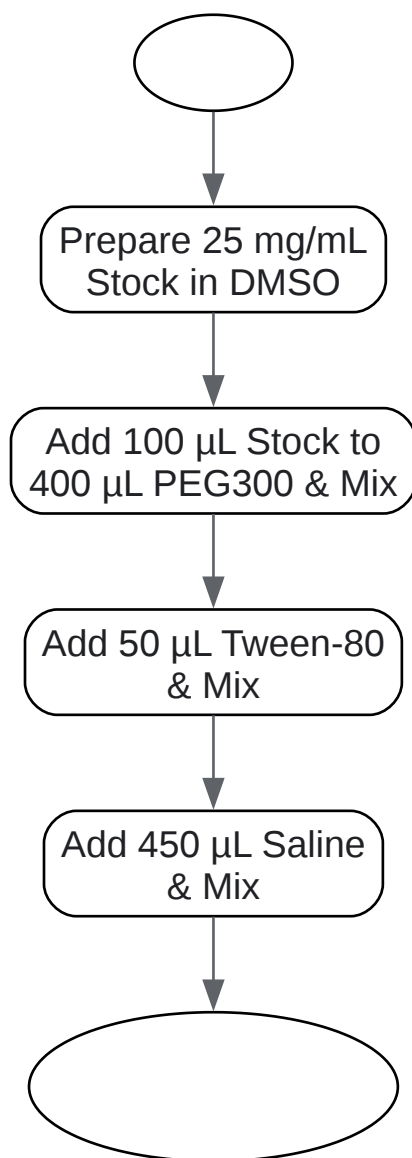
Reagents:

- **AHR antagonist 5**
- DMSO
- PEG300
- Tween-80
- Saline (0.9% NaCl in ddH<sub>2</sub>O)

Protocol (for 1 mL of 2.5 mg/mL solution):

- Prepare a 25 mg/mL stock solution of **AHR antagonist 5** in DMSO.
- To 400  $\mu$ L of PEG300, add 100  $\mu$ L of the 25 mg/mL DMSO stock solution and mix thoroughly.

- Add 50  $\mu$ L of Tween-80 to the mixture and mix until uniform.
- Add 450  $\mu$ L of saline to bring the final volume to 1 mL.
- Ensure the final solution is clear before use. If precipitation occurs, gentle warming and sonication can be used to aid dissolution.



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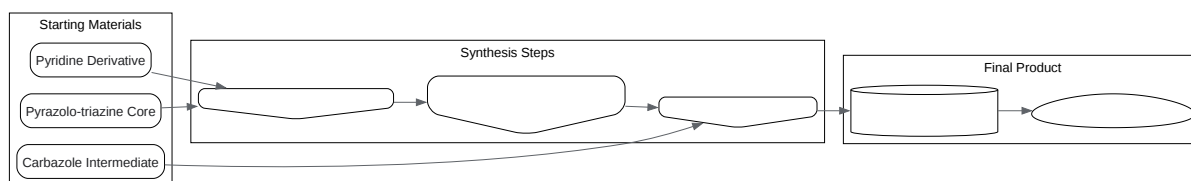
Workflow for In Vivo Formulation Preparation.

## In Vivo Administration

**AHR antagonist 5** has been shown to be orally active. In a mouse model of colorectal cancer, **AHR antagonist 5** was administered at a dosage of 10 mg/kg via oral gavage daily for three weeks. This treatment significantly inhibited tumor growth, both as a monotherapy and in combination with an anti-PD-1 checkpoint inhibitor.

## Synthesis

The synthesis of **AHR antagonist 5** is described in patent WO2018195397, specifically in example 39. Researchers requiring detailed synthesis information should refer to this patent. A generalized logical workflow for the synthesis of such a complex molecule is depicted below.



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## References

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